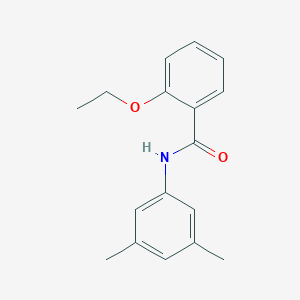

N-(3,5-dimethylphenyl)-2-ethoxybenzamide

Description

N-(3,5-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 2-ethoxy group on the benzene ring and a 3,5-dimethylphenyl moiety attached via an amide linkage. This compound has garnered attention in agrochemical research due to its role as a photosynthesis-inhibiting agent. Studies demonstrate its ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 value of ~10 µM, positioning it among the most potent derivatives in its class .

Key structural features contributing to its activity include:

- Lipophilicity: Enhanced by the 3,5-dimethylphenyl group, facilitating membrane penetration in chloroplasts.

- Electron-withdrawing/donating effects: The ethoxy group at the 2-position and methyl substituents on the anilide ring modulate electronic properties, influencing binding affinity to photosystem II (PSII) .

Physicochemical properties such as molecular weight (298.34 g/mol, as per ) and stability under varying conditions (e.g., sensitivity to alkaline environments, inferred from ) further define its applicability in herbicide formulations.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)17(19)18-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19) |

InChI Key |

QKXZPGNXWACPAC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of N-(3,5-dimethylphenyl)-2-ethoxybenzamide with structurally related benzamide derivatives reveals critical structure-activity relationships (SARs) and functional distinctions.

Table 1: Key Structural and Functional Comparisons

Critical Insights from Comparisons

Substituent Position and Electronic Effects: 3,5-Dimethyl vs. Ortho-Substituents (e.g., 2,5-dimethylphenyl): Steric hindrance at the 2-position limits interaction with PSII binding sites, as seen in N-(2,5-dimethylphenyl) derivatives, despite comparable IC50 values .

Lipophilicity and Membrane Permeation :

- The 3,5-dimethylphenyl group in the target compound confers higher lipophilicity than dichlorophenyl analogs (e.g., ), improving chloroplast membrane penetration .

Solid-State Geometry and Stability: Crystallographic studies () show that electron-withdrawing substituents (e.g., Cl, NO2) on the anilide ring stabilize molecular packing, which may influence shelf-life and environmental persistence. In contrast, methyl groups prioritize bioactivity over stability .

Functional Group Synergy :

- The ethoxy group in This compound synergizes with methyl substituents to balance electron donation/withdrawal, optimizing PSII binding. This contrasts with derivatives like N-(3,5-dimethoxyphenyl)benzamide (), where methoxy groups increase polarity but reduce herbicidal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.